Ethyl 3-chloro-5-fluorobenzoylformate

Description

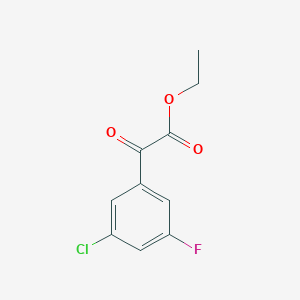

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXUGRZDHNZUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374501 | |

| Record name | Ethyl 3-chloro-5-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-57-0 | |

| Record name | Ethyl 3-chloro-5-fluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845790-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Chloro 5 Fluorobenzoylformate

Retrosynthetic Analysis and Strategic Disconnections for Ethyl 3-chloro-5-fluorobenzoylformate

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds, known as disconnections, which correspond to reliable forward chemical reactions.

The central feature of the target molecule is the benzoylformate moiety. Two primary disconnections are logical for breaking down this skeleton:

C(aryl)-C(carbonyl) Bond Disconnection: This is a common strategy for aromatic ketones. This disconnection leads to a 1,3-dichloro-5-fluorobenzene (B75098) precursor and an electrophilic glyoxylate (B1226380) equivalent. In the forward sense, this corresponds to a Friedel-Crafts acylation reaction. The aromatic ring would react with an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). mdpi.com

Ester Disconnection: A standard C-O bond disconnection of the ethyl ester group leads back to the corresponding benzoylformic acid (3-chloro-5-fluorobenzoylformic acid) and ethanol (B145695). The forward reaction is a classical Fischer esterification, typically catalyzed by a strong acid.

A third approach involves a disconnection that suggests a Grignard-type reaction. This would involve a Grignard reagent derived from 1-bromo-3-chloro-5-fluorobenzene (B1273174) reacting with diethyl oxalate (B1200264). This method provides a direct route to the α-keto ester functionality. mdpi.com

| Retrosynthetic Strategy | Key Disconnection | Precursors | Corresponding Forward Reaction |

| Strategy 1 | C(aryl)-C(carbonyl) | 1,3-dichloro-5-fluorobenzene, Ethyl oxalyl chloride | Friedel-Crafts Acylation |

| Strategy 2 | C(carbonyl)-O(ester) | 3-chloro-5-fluorobenzoylformic acid, Ethanol | Fischer Esterification |

| Strategy 3 | C(aryl)-C(carbonyl) | 1-bromo-3-chloro-5-fluorobenzene, Diethyl oxalate | Grignard Reaction |

The synthesis of the required precursor, a 1,3,5-trisubstituted benzene (B151609) ring with chloro and fluoro groups, requires careful consideration of electrophilic aromatic substitution rules. The directing effects of the substituents must be managed to achieve the desired meta-substitution pattern.

A plausible route to a key intermediate like 3-chloro-5-fluoroaniline (B1302006) could start from a commercially available aniline (B41778) or nitrobenzene (B124822) derivative. For instance, starting with 3,5-dichloroaniline, a Sandmeyer reaction could be used to replace one amino group with a fluorine atom. Alternatively, directed ortho-metalation strategies could be employed on a pre-functionalized benzene ring to introduce the halogens in the desired positions. The synthesis of related compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been achieved through nitration, esterification, reduction, diazotization, and hydrolysis, demonstrating a pathway for constructing complex halogenated benzoic acids. semanticscholar.org

Established Synthetic Routes to α-Keto Esters and Analogues Applicable to this compound

The synthesis of α-keto esters is a well-established field in organic chemistry, with numerous reliable methods. mdpi.com Many of these can be adapted for the preparation of this compound, primarily revolving around the oxidation of a suitable precursor.

Oxidation reactions provide a direct and efficient means of introducing the α-keto ester functionality. These methods typically start from α-hydroxy esters, which can be synthesized by reducing the target α-keto ester or through other established routes.

Mild oxidation agents are crucial for converting secondary alcohols (like α-hydroxy esters) to ketones (α-keto esters) without over-oxidation or side reactions. chemistrysteps.com The Swern and Dess-Martin periodinane (DMP) oxidations are among the most reliable and widely used methods for this transformation due to their mild conditions and high yields. organic-chemistry.orgnumberanalytics.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. alfa-chemistry.comwikipedia.org The reaction is known for its wide functional group tolerance and avoids the use of heavy metals. organic-chemistry.org The byproducts are volatile and can be easily removed, although the production of foul-smelling dimethyl sulfide (B99878) is a notable drawback. wikipedia.orgyoutube.com

Dess-Martin Periodinane (DMP) Oxidation: The DMP reagent (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine compound that provides a mild and selective oxidation of primary and secondary alcohols. chemistrysteps.comorganic-chemistry.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature. DMP is particularly useful for acid-sensitive substrates. rsc.org

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temp., CH₂Cl₂ | Mild conditions, high yields, no toxic metals. organic-chemistry.orgnumberanalytics.com | Requires low temperatures, produces malodorous dimethyl sulfide. organic-chemistry.orgyoutube.com |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room temp., CH₂Cl₂ | Mild, neutral conditions, high selectivity, good for sensitive substrates. chemistrysteps.com | Reagent is potentially explosive under shock or heat, relatively high cost. |

Transition metal catalysis offers powerful alternatives for synthesizing α-keto esters. These methods often utilize molecular oxygen or other green oxidants, making them attractive from an environmental perspective.

Copper-Catalyzed Oxidations: Copper catalysts have been effectively used for the aerobic oxidative esterification of acetophenones to yield α-ketoesters. organic-chemistry.org Similarly, copper-catalyzed systems can achieve the oxidation of 1-arylethanols and terminal alkynes to produce α-ketoamides and α-keto esters, respectively. organic-chemistry.orgresearchgate.net A simple and efficient method for preparing β-stereogenic α-keto esters has been described using a copper(II)-catalyzed aerobic deacylation of substituted acetoacetate (B1235776) esters. acs.org

Platinum-Catalyzed C-H Acylation: A highly efficient method to introduce an α-keto ester functional group involves the platinum-catalyzed direct C-H functionalization with ethyl chlorooxoacetate. acs.org This approach directly constructs the C(aryl)-C(carbonyl) bond on a pre-existing aromatic ring, offering high atom economy. However, a potential challenge is the decarbonylation side reaction that can occur with acylating reagents like ethyl chlorooxoacetate. acs.org

Other Metal-Catalyzed Methods: Palladium and cobalt catalysts are effective in the carbonylation of aryl halides in the presence of carbon monoxide to form α-keto esters. mdpi.com Iron nanocomposites have also been reported to catalyze the oxidation of alkenes to α-keto acids using TBHP as the oxidant. organic-chemistry.orgorganic-chemistry.org

Carbonylation Reactions for α-Keto Ester Formation

Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, are a powerful tool for the synthesis of α-keto esters. These methods can be broadly categorized into transition-metal-catalyzed processes and reagent-based approaches.

Palladium-catalyzed double carbonylation of aryl halides represents a direct and efficient route to α-keto esters. acs.org This methodology involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst. For the synthesis of this compound, a suitable starting material would be a 1-halo-3-chloro-5-fluorobenzene, such as 1-bromo-3-chloro-5-fluorobenzene. chemimpex.comchemicalbook.comatomfair.com

The general mechanism of this reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by two successive insertions of carbon monoxide molecules. The resulting acyl-acylpalladium(II) complex then undergoes nucleophilic attack by ethanol to yield the desired α-keto ester and regenerate the palladium(0) catalyst. scielo.br The choice of ligands, base, solvent, and reaction conditions is crucial for achieving high selectivity and yield of the double carbonylation product over the single carbonylation product (an ethyl benzoate (B1203000) derivative).

Table 1: Representative Conditions for Palladium-Catalyzed Double Carbonylation of Aryl Halides

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂ | acs.org |

| Ligand | PPh₃, dppb | scielo.br |

| Base | Et₃N, DBU | scielo.br |

| Solvent | Toluene, DMC | acs.org |

| CO Pressure | 10-50 atm | uni-rostock.de |

| Temperature | 80-120 °C | acs.org |

This table presents typical conditions for similar reactions and would require optimization for the specific synthesis of this compound.

An alternative to palladium-catalyzed methods is the use of reactive carbonylating agents like oxalyl chloride. This approach typically involves a two-step sequence starting from the corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid.

First, 3-chloro-5-fluorobenzoic acid is converted to its more reactive acid chloride derivative, 3-chloro-5-fluorobenzoyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride itself, often with a catalytic amount of DMF. orgsyn.org

In the second step, the resulting 3-chloro-5-fluorobenzoyl chloride can be reacted with a suitable nucleophile to form the α-keto ester. One common method is the Friedel-Crafts acylation of an appropriate substrate, though for the direct synthesis of the target molecule, other strategies are more relevant. A plausible route involves the reaction of 3-chloro-5-fluorobenzoyl chloride with a cyanide salt to form the corresponding aroyl cyanide, which can then be hydrolyzed in the presence of ethanol to yield this compound.

Another approach involves the reaction of the acid chloride with a reagent that can deliver the keto-ester moiety.

Condensation and Substitution Reactions Leading to Substituted Benzoylformates

Condensation and substitution reactions provide a classic and reliable route to α-keto esters. A prominent example is the reaction of an organometallic reagent with a derivative of oxalic acid.

For the synthesis of this compound, this would typically involve the preparation of a Grignard reagent from a 3-chloro-5-fluorohalobenzene, such as 1-bromo-3-chloro-5-fluorobenzene. This Grignard reagent, 3-chloro-5-fluorophenylmagnesium bromide, is then reacted with a suitable electrophile like diethyl oxalate. researchgate.netresearchgate.nettandfonline.comgoogle.com The reaction is typically carried out at low temperatures in an ethereal solvent like THF to minimize side reactions, such as double addition of the Grignard reagent to the oxalate. researchgate.nettandfonline.com

Table 2: Typical Conditions for Grignard Reaction with Diethyl Oxalate

| Parameter | Condition | Reference |

| Grignard Precursor | Aryl bromide or iodide | researchgate.netresearchgate.net |

| Electrophile | Diethyl oxalate | researchgate.nettandfonline.com |

| Solvent | THF, Diethyl ether | researchgate.nettandfonline.com |

| Temperature | -78 °C to 0 °C | researchgate.net |

| Work-up | Aqueous acid | google.com |

This table outlines general conditions that would serve as a starting point for the synthesis of this compound via this method.

Novel and Optimized Synthetic Pathways for this compound

Continuous research in organic synthesis focuses on developing more efficient, selective, and sustainable methods. This includes the rational design of starting materials and the optimization of reaction conditions.

Development of Precursors and Rational Design of Starting Materials

For methods starting with a carboxylic acid, the synthesis of 3-chloro-5-fluorobenzoic acid is the initial step. This can be achieved through methods such as the oxidation of 3-chloro-5-fluorotoluene (B1587264) or through the carboxylation of a Grignard or organolithium reagent derived from a dihalobenzene.

The rational design of these precursors involves considering factors such as the reactivity of the different halogen substituents in cross-coupling reactions (I > Br > Cl) to ensure selective reaction at the desired position.

Exploration of Catalyst Systems and Reaction Conditions for Enhanced Selectivity and Yield

In palladium-catalyzed reactions, the choice of the catalyst system is paramount for achieving high yields and selectivity. The electronic and steric properties of the phosphine (B1218219) ligands play a crucial role in the outcome of the carbonylation reaction. uni-rostock.dediva-portal.orgnih.gov For instance, bulky and electron-rich phosphine ligands can promote the double carbonylation process.

Table 3: Common Ligands for Palladium-Catalyzed Carbonylation

| Ligand | Type | Potential Advantage |

| Triphenylphosphine (B44618) (PPh₃) | Monodentate | Readily available |

| 1,4-Bis(diphenylphosphino)butane (dppb) | Bidentate | Can enhance catalyst stability |

| Xantphos | Bidentate | Wide bite angle, can improve selectivity |

| cataCXium® A | Buchwald-type phosphine | High activity for cross-coupling |

Optimization of reaction conditions such as temperature, pressure of carbon monoxide, and solvent is also critical. acs.org Higher CO pressures generally favor the formation of the double carbonylation product. The choice of solvent can influence the solubility of the catalyst and reagents, thereby affecting the reaction rate and efficiency. scielo.bracs.org For instance, solvents like dimethyl carbonate (DMC) are being explored as more environmentally friendly alternatives to traditional solvents like toluene. scielo.bracs.org

Ligand Design and Optimization in Catalytic Processes

In modern synthetic chemistry, palladium-catalyzed carbonylation reactions represent a powerful alternative to classical methods for forging carbon-carbon bonds. researchgate.net The synthesis of α-keto esters from aryl halides can be achieved using carbon monoxide and an alcohol, a process in which the choice of ligand is critical for catalyst performance. nih.gov The ligand sphere around the palladium center dictates the catalyst's stability, activity, and selectivity by influencing key steps such as oxidative addition and reductive elimination. researchgate.net

For the hypothetical synthesis of this compound from 1-bromo-3-chloro-5-fluorobenzene, a palladium catalyst would be employed. The design and selection of phosphine ligands are paramount. Monodentate phosphine ligands with high steric bulk and electron-donating properties, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), have been shown to be highly effective in various carbonylation reactions. organic-chemistry.org Bidentate ligands, like Xantphos, offer enhanced catalyst stability and can promote high yields. organic-chemistry.org Optimization of the ligand involves screening a variety of electronic and steric profiles to maximize the yield of the desired α-keto ester and minimize side reactions.

Table 1: Illustrative Influence of Ligand Choice on a Model Palladium-Catalyzed Carbonylation of an Aryl Bromide

| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield of α-Keto Ester (%) |

|---|---|---|---|

| PPh₃ (Triphenylphosphine) | 2.0 | 100 | 45 |

| P(o-tolyl)₃ | 2.0 | 100 | 65 |

| P(t-Bu)₃·HBF₄ | 1.5 | 80 | 92 |

| Xantphos | 1.5 | 80 | 88 |

This table is illustrative, based on general findings in palladium catalysis, and does not represent empirically validated data for the specific synthesis of this compound. organic-chemistry.org

Influence of Solvent Effects and Temperature Regimes on Reaction Efficacy

In the context of the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (B165101) with ethyl oxalyl chloride, solvent and temperature are critical parameters that govern reaction rate, selectivity, and yield. A stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required. organic-chemistry.orgmasterorganicchemistry.com

Solvent Effects: The choice of solvent can dramatically influence the outcome of a Friedel-Crafts reaction. stackexchange.com Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are commonly used. In some cases, polar solvents like nitrobenzene can alter the regioselectivity of the reaction by affecting the stability of the intermediate sigma complexes. stackexchange.com For the acylation of 1-chloro-3-fluorobenzene, the solvent must effectively dissolve the reactants and the Lewis acid-acyl chloride complex without competing in the reaction.

Temperature Regimes: The reaction temperature directly impacts the rate of reaction. Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction between the Lewis acid and the acyl chloride, and then gradually warmed to room temperature or heated to drive the reaction to completion. chemguide.co.uk Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts or decomposition. researchgate.net Optimization typically involves finding a balance where the reaction proceeds at a reasonable rate without compromising selectivity or yield.

Table 2: Representative Solvent and Temperature Effects on a Model Friedel-Crafts Acylation

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Carbon Disulfide (CS₂) | 45 | 4 | 85 |

| Dichloromethane (CH₂Cl₂) | 25 | 6 | 80 |

| 1,2-Dichloroethane | 80 | 2 | 90 |

This table provides a general illustration of how reaction conditions can be varied to optimize yield in a typical Friedel-Crafts acylation. stackexchange.comresearchgate.net

Multi-Component Reactions and One-Pot Syntheses of this compound

While specific multi-component reactions (MCRs) for the direct synthesis of this compound are not prominently documented, one-pot syntheses based on sequential additions of reagents are highly feasible. A prominent one-pot strategy for preparing α-keto esters involves the reaction of a Grignard reagent with diethyl oxalate. tandfonline.com

This approach could be adapted for the target molecule. A one-pot procedure would begin with the formation of the Grignard reagent, 3-chloro-5-fluorophenylmagnesium bromide, from 1-bromo-3-chloro-5-fluorobenzene and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). Without isolating the organometallic intermediate, a solution of diethyl oxalate would then be added at low temperature (e.g., -78 °C) to the reaction mixture. tandfonline.com This low temperature is crucial to prevent the Grignard reagent from adding twice to the diethyl oxalate, which would lead to the formation of a tertiary alcohol byproduct. A final aqueous workup would yield the desired this compound. This method is highly convergent, combining two reaction steps into a single procedural operation, thereby saving time and resources.

Principles of Atom Economy and Green Chemistry in Synthetic Route Design for this compound

The principles of green chemistry and atom economy are central to modern synthetic route design. jocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.

Friedel-Crafts Acylation: The traditional Friedel-Crafts acylation using ethyl oxalyl chloride and a stoichiometric amount of AlCl₃ has a relatively low atom economy. The Lewis acid is consumed in the reaction to form a complex with the product ketone and must be quenched during workup, generating significant inorganic waste. organic-chemistry.org

Green Alternatives: To improve the environmental footprint, several "greener" approaches to Friedel-Crafts acylation have been developed. These include the use of solid acid catalysts like zeolites, which can be recovered and reused, or performing the reaction under solvent-free conditions. organic-chemistry.orgnumberanalytics.com Methanesulfonic anhydride (B1165640) has also been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations. acs.org

Organometallic Routes: The Grignard-based synthesis offers better atom economy than the classical Friedel-Crafts route, as more of the atoms from the key reactants (the aryl halide and diethyl oxalate) are incorporated into the product. However, it still generates magnesium salts as byproducts. Palladium-catalyzed carbonylation reactions can be highly atom-economical, particularly if carbon monoxide can be used efficiently, although they require careful management of the toxic gaseous reactant and the precious metal catalyst. organic-chemistry.org

Purification and Isolation Techniques for this compound and Its Intermediates

Achieving high purity of the final product and its precursors is essential. The primary methods for the purification of this compound, a moderately polar organic molecule, would involve chromatography, distillation, and potentially recrystallization.

Chromatographic Separations (Column Chromatography, High-Performance Liquid Chromatography)

Column Chromatography: This is the most common technique for the purification of reaction mixtures on a laboratory scale. For a compound like this compound, silica (B1680970) gel would be the standard stationary phase. The mobile phase (eluent) would typically be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): For analytical purposes or for purifying small quantities with very high purity, reversed-phase HPLC is a powerful tool. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgresearchgate.net A gradient elution, where the solvent composition is changed over time, is often employed to achieve efficient separation of components with different polarities. Detection is typically performed using a UV detector.

Table 3: General Conditions for Chromatographic Separation of Aryl α-Keto Esters

| Technique | Stationary Phase | Mobile Phase System | Detection |

|---|---|---|---|

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane / Ethyl Acetate (Gradient, e.g., 95:5 to 80:20) | TLC with UV/stain |

| Analytical HPLC | Reversed-Phase C18 | Acetonitrile / Water (Gradient) | UV (e.g., at 254 nm) |

These are typical starting conditions that would be optimized for the specific separation of this compound.

Recrystallization and Distillation Strategies for High Purity

Recrystallization: If this compound is a solid at room temperature, or if a key intermediate is crystalline, recrystallization is an excellent method for achieving high purity. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a moderately polar ester, suitable solvents might include ethanol, isopropanol, or a mixed solvent system such as diethyl ether/hexane or ethyl acetate/hexane. rochester.edupitt.edu The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the mother liquor.

Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation is the preferred method for purification, especially for compounds with high boiling points. By reducing the pressure, the boiling point of the liquid is lowered, which prevents thermal decomposition that might occur at atmospheric pressure. A fractional distillation setup can be used to separate liquids with close boiling points.

Chemical Reactivity and Transformation Pathways of Ethyl 3 Chloro 5 Fluorobenzoylformate

Reactivity at the α-Keto Ester Moiety of Ethyl 3-chloro-5-fluorobenzoylformate

The α-keto ester moiety is the most reactive part of the molecule. The two carbonyl groups are in close proximity, influencing each other's reactivity. The ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. This is because the lone pair of electrons on the oxygen atom of the ester's alkoxy group participates in resonance with the carbonyl, reducing its electrophilicity.

Nucleophilic Addition Reactions to the Ketone Carbonyl

The ketone carbonyl of this compound is a primary site for nucleophilic attack, leading to the formation of a tetrahedral intermediate. These reactions are foundational for creating a variety of more complex molecules.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily attack the ketone carbonyl. This reaction typically leads to the formation of tertiary alcohols after an acidic workup. The initial nucleophilic addition to the ketone forms a magnesium or lithium alkoxide intermediate. Due to the high reactivity of these organometallic reagents, a second equivalent can sometimes react with the less reactive ester group, although the ketone is the preferential site of initial attack.

The Reformatsky reaction involves an organozinc reagent, typically formed from an α-halo ester and zinc dust. This reagent is less reactive than Grignard or organolithium reagents, offering a more controlled addition to the ketone carbonyl. The reaction of this compound with a Reformatsky reagent, such as that derived from ethyl bromoacetate, would yield a β-hydroxy ester.

Table 1: Illustrative Reactions with Organometallic Reagents

| Reagent Type | General Formula | Expected Product with this compound |

|---|---|---|

| Grignard Reagent | R-MgX | Tertiary alcohol |

| Organolithium Reagent | R-Li | Tertiary alcohol |

Nitrogen-based nucleophiles react with the ketone carbonyl to form imine derivatives. Primary amines react to form Schiff bases (imines), while hydrazines form hydrazones, and hydroxylamines form oximes. These reactions typically proceed via an initial addition to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.

These initial products can be valuable intermediates for further transformations, particularly cyclization reactions. For instance, reaction with a hydrazine (B178648) derivative, such as phenylhydrazine, could be the first step in a Fischer indole (B1671886) synthesis if the appropriate substituent were present on the aromatic ring. Reaction with a bifunctional nucleophile, like a diamine or amino acid, could lead to the formation of various heterocyclic structures such as benzodiazepines or other nitrogen-containing ring systems.

Table 2: Products from Reactions with Nitrogen Nucleophiles

| Nucleophile | Intermediate Product | Potential Subsequent Reaction |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Reduction to secondary amine |

| Hydrazine (H₂NNH₂) | Hydrazone | Wolff-Kishner reduction |

| Phenylhydrazine | Phenylhydrazone | Fischer indole synthesis |

The addition of cyanide, typically from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN), to the ketone carbonyl results in the formation of a cyanohydrin. This reaction is reversible and base-catalyzed. The resulting α-aryl-α-hydroxy cyanohydrin is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to α-hydroxy acids, α-hydroxy amides, and β-amino alcohols.

Olefination reactions provide a powerful method for converting a carbonyl group into a carbon-carbon double bond. The Wittig reaction, utilizing a phosphonium (B103445) ylide (Ph₃P=CR₂), can be employed to transform the ketone of this compound into an alkene. The nature of the ylide (stabilized or non-stabilized) influences the stereoselectivity of the resulting alkene.

The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion, is a popular alternative to the Wittig reaction. wikipedia.org HWE reagents are generally more nucleophilic than the corresponding phosphonium ylides and often favor the formation of (E)-alkenes. The phosphate (B84403) byproduct of the HWE reaction is water-soluble, which simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. These reactions would selectively occur at the more reactive ketone carbonyl, leaving the ester group intact.

Reactivity of the Ester Carbonyl Group

While the ketone carbonyl is the more reactive of the two electrophilic sites, the ester group of this compound can also undergo nucleophilic acyl substitution. These reactions are typically slower and may require more forcing conditions or the use of a large excess of the nucleophile, especially if the more reactive ketone is still present.

Common transformations of the ester group include:

Hydrolysis: In the presence of acid or base and water, the ester can be hydrolyzed to the corresponding carboxylic acid, yielding 3-chloro-5-fluorobenzoylformic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group.

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into a primary, secondary, or tertiary amide, respectively. This reaction is often slower than the reaction of the amine with the ketone, so protection of the ketone may be necessary for selective amidation of the ester.

Transesterification Reactions

The ethyl ester group of this compound is susceptible to transesterification in the presence of an alcohol and a catalyst, typically an acid or a base. This reaction involves the substitution of the ethoxy group (-OCH2CH3) with a different alkoxy group from the reacting alcohol.

The general mechanism for base-catalyzed transesterification proceeds through a nucleophilic acyl substitution pathway. An alkoxide, generated from the alcohol by the base, attacks the electrophilic carbonyl carbon of the ester. This results in a tetrahedral intermediate, which then collapses, expelling the original ethoxy group to form the new ester and regenerating the ethoxide.

Table 1: Representative Base-Catalyzed Transesterification of Esters

| Ester Substrate | Alcohol | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl Benzoate (B1203000) | Methanol | Sodium Methoxide | Methyl Benzoate | >95 |

| Methyl Salicylate | Ethanol (B145695) | Potassium Carbonate | Ethyl Salicylate | ~90 |

This table presents illustrative examples of transesterification reactions on analogous ester compounds to infer the expected reactivity of this compound.

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfers, the original ethanol molecule is eliminated, and the new ester is formed. The equilibrium nature of this reaction often requires the use of a large excess of the reacting alcohol or the removal of the ethanol by-product to drive the reaction to completion.

Hydrolysis and Saponification Kinetics

Hydrolysis of this compound, the cleavage of the ester bond by water, can occur under acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

Saponification , or base-catalyzed hydrolysis, is an irreversible process that yields the carboxylate salt of 3-chloro-5-fluorobenzoylformic acid and ethanol. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The resulting tetrahedral intermediate expels the ethoxide ion, forming the carboxylic acid. In the basic medium, the carboxylic acid is readily deprotonated by the ethoxide or another hydroxide ion to form the highly stable carboxylate salt, driving the reaction to completion. masterorganicchemistry.comoperachem.com

The kinetics of this second-order reaction are dependent on the concentration of both the ester and the hydroxide. The presence of the electron-withdrawing 3-chloro-5-fluorophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of saponification compared to unsubstituted ethyl benzoylformate. chemrxiv.org

Table 2: Relative Saponification Rates of Substituted Ethyl Benzoates

| Substituent on Benzoyl Ring | Relative Rate (k/k₀) |

|---|---|

| 4-Nitro | 185 |

| 3-Nitro | 75 |

| 4-Chloro | 6.5 |

| 3-Chloro | 5.8 |

| H (unsubstituted) | 1.0 |

This table illustrates the effect of electron-withdrawing and electron-donating groups on the saponification rates of analogous ethyl benzoates. The combined electron-withdrawing effects of the 3-chloro and 5-fluoro substituents in this compound are expected to result in a significantly increased saponification rate.

Amidation Reactions and Lactam Formation

This compound can undergo amidation (or aminolysis) upon reaction with ammonia or primary or secondary amines to form the corresponding amide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile. The reaction can be performed by heating the ester with the amine, and in some cases, requires a catalyst. researchgate.netnih.govresearchgate.net The product of this reaction would be N-substituted-3-chloro-5-fluorobenzoylformamide.

Given the structure of this compound, intramolecular lactam formation is not a probable transformation pathway under standard amidation conditions. Lactam formation requires a molecule containing both a carboxylic acid (or its derivative) and an amine functional group that can cyclize. While the target compound can be converted to an amide, it does not possess an amino group necessary for subsequent intramolecular cyclization to a lactam.

α-Hydrogen Reactivity and Condensation Chemistry

The reactivity of α-hydrogens is a cornerstone of carbonyl chemistry, enabling reactions such as aldol (B89426) and Claisen condensations. The acidity of these hydrogens is due to the ability of the carbonyl group to stabilize the resulting carbanion (enolate) through resonance. libretexts.orglibretexts.org

However, this compound is an α-keto ester, meaning the ketone function is directly adjacent to the ester's carbonyl group. The carbon atom of the α-keto group is bonded to the aromatic ring and the ester carbonyl, and therefore, lacks an α-hydrogen . This structural feature precludes it from participating in condensation reactions that require the formation of an enolate at this position.

Aldol and Related Condensations

The Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate. masterorganicchemistry.com As this compound cannot form an enolate at the α-keto position, it cannot act as the nucleophilic component in an Aldol reaction. It could potentially act as the electrophilic component, reacting with an enolate from another carbonyl compound.

Knoevenagel and Michael Reactions

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. purechemistry.orgyoutube.comjk-sci.comwikipedia.org As this compound lacks an active methylene group, it cannot serve as the nucleophilic partner in this reaction.

The Michael reaction involves the conjugate (1,4-) addition of a nucleophile, typically a stabilized enolate, to an α,β-unsaturated carbonyl compound. acs.orgjove.comopenstax.orgwikipedia.org This reaction is not directly applicable to this compound itself, as it is not an α,β-unsaturated system, nor can it readily form the enolate nucleophile required for this transformation.

Reactivity of the Halogenated Aromatic Ring of this compound

The 3-chloro-5-fluorophenyl ring of the molecule is electron-deficient due to the inductive and resonance effects of the benzoylformate group and the inductive effects of the two halogen atoms. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution and a suitable substrate for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNA_r) due to the presence of the strongly electron-withdrawing benzoylformate group. wikipedia.orglibretexts.orglibretexts.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

In this molecule, both chlorine and fluorine are potential leaving groups. In SNA_r reactions, fluoride (B91410) is generally a better leaving group than chloride. doubtnut.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. Therefore, nucleophilic attack is expected to preferentially occur at the carbon bearing the fluorine atom (C-5 position).

Cross-Coupling Reactions

The carbon-halogen bonds on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

In the context of dihalogenated aromatic compounds, selective cross-coupling at one position over the other can often be achieved by tuning the reaction conditions (catalyst, ligand, base, and solvent). whiterose.ac.uknih.govnih.gov Generally, the reactivity of aryl halides in oxidative addition to palladium(0) follows the order I > Br > Cl >> F. This suggests that the C-Cl bond would be significantly more reactive than the C-F bond in such cross-coupling reactions. Thus, selective coupling at the C-3 position (the carbon attached to chlorine) is anticipated under appropriate Suzuki-Miyaura conditions.

Table 3: Predicted Site Selectivity in Reactions of the Aromatic Ring

| Reaction Type | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOCH₃) | Ethyl 3-chloro-5-methoxybenzoylformate | Fluorine is a better leaving group in SNAr reactions. doubtnut.comyoutube.com |

This table provides a predictive overview of the regiochemical outcomes for reactions involving the halogenated aromatic ring of this compound, based on established principles of organic reactivity.

Metal-Catalyzed Cross-Coupling Reactions Involving Aromatic Halogens

Buchwald-Hartwig Amination and Other C-N/C-O/C-S Bond Formations

The presence of a chlorine atom on the aromatic ring of this compound suggests its potential as a substrate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a base. wikipedia.org Similarly, analogous couplings can form C-O and C-S bonds with alcohols and thiols, respectively.

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org

For this compound, the reaction would involve the substitution of the chlorine atom. The electron-withdrawing nature of the benzoylformate group is expected to facilitate the initial oxidative addition step, which is often rate-limiting. A variety of amines, alcohols, and thiols could potentially be coupled with this substrate under appropriate catalytic conditions.

Table 1: Potential Buchwald-Hartwig Coupling Partners for this compound

| Coupling Partner Type | Example | Potential Product |

| Primary Amine | Aniline (B41778) | Ethyl 3-fluoro-5-(phenylamino)benzoylformate |

| Secondary Amine | Morpholine | Ethyl 3-fluoro-5-(morpholino)benzoylformate |

| Alcohol | Phenol | Ethyl 3-fluoro-5-phenoxybenzoylformate |

| Thiol | Thiophenol | Ethyl 3-fluoro-5-(phenylthio)benzoylformate |

Electrophilic Aromatic Substitution (Limited Scope due to Deactivation by Substituents)

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is expected to be significantly hindered. The aromatic ring is substituted with three electron-withdrawing groups: a chloro group, a fluoro group, and a benzoylformate group. These groups decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com

The directing effects of the substituents are as follows:

-Cl and -F groups: These are deactivating but ortho, para-directing.

-COCOOEt group (benzoylformate): This is a strongly deactivating and meta-directing group.

Given the substitution pattern, the positions ortho and para to the halogens are already occupied or are the same as positions meta to the benzoylformate group. The cumulative effect of these deactivating groups makes forcing conditions necessary for any EAS reaction to occur, and the yields are expected to be low. The most likely position for substitution by an electrophile (E⁺) would be the carbon atom at position 4, which is ortho to the fluorine and meta to both the chloro and the benzoylformate groups. However, substitution at position 6 (ortho to chlorine and meta to the other groups) is also a possibility.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Influence | Reactivity |

| -F | 5 | Inductive: Withdrawing; Resonance: Donating | Ortho, Para | Deactivating |

| -Cl | 3 | Inductive: Withdrawing; Resonance: Donating | Ortho, Para | Deactivating |

| -COCOOEt | 1 | Inductive & Resonance: Withdrawing | Meta | Strongly Deactivating |

Redox Chemistry of this compound

Chemoselective Reduction of the Ketone to Alcohol and Subsequent Derivatives

The α-keto ester moiety in this compound is susceptible to reduction. Specifically, the ketone can be chemoselectively reduced to a secondary alcohol, yielding an α-hydroxy ester, without affecting the ester group or the aryl halides. This transformation is valuable as α-hydroxy esters are important building blocks in organic synthesis.

A variety of reducing agents can achieve this transformation. Mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) are often suitable. Catalytic hydrogenation is another common method. The expected product of this reduction is Ethyl 2-(3-chloro-5-fluorophenyl)-2-hydroxyacetate . This resulting alcohol can be further derivatized, for example, by etherification or esterification of the newly formed hydroxyl group.

Table 3: Potential Reagents for Chemoselective Ketone Reduction

| Reagent | Type | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Hydride Reagent | Methanol or Ethanol, 0 °C to RT | Common, mild, and selective for ketones over esters. |

| Lithium Aluminium Hydride (LiAlH₄) | Hydride Reagent | Anhydrous Ether or THF, low temp. | Very strong, would likely reduce both ketone and ester. Not chemoselective for this purpose. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Hydrogenation | H₂ gas, metal catalyst, solvent | Can be selective under controlled conditions. May risk dehalogenation. |

| Transfer Hydrogenation | Hydrogenation | H-donor (e.g., isopropanol), catalyst | Milder than direct hydrogenation. |

Oxidation of the α-Keto Ester Moiety to Carboxylic Acid Derivatives

Oxidation of the α-keto ester functionality is a less common transformation compared to its reduction. Strong oxidizing conditions could potentially lead to cleavage of the C-C bond between the two carbonyl groups. This oxidative cleavage would result in the formation of 3-chloro-5-fluorobenzoic acid and potentially derivatives of oxalic acid. Reagents like potassium permanganate (B83412) (KMnO₄) under harsh conditions or certain peroxy acids might effect such a transformation. However, the stability of the aromatic ring and the ester group under these conditions would be a concern.

Photochemical and Radical-Mediated Transformations of this compound

The benzoylformate structure contains a benzoyl chromophore, which can absorb UV light and undergo photochemical reactions. Upon photoexcitation, the molecule could participate in several transformations. For instance, in the presence of a hydrogen donor, it could undergo photoreduction of the ketone to the corresponding alcohol. Another possibility is the Paterno-Büchi reaction, a [2+2] photocycloaddition between the carbonyl group and an alkene to form an oxetane.

Radical-mediated reactions could also be initiated at various sites on the molecule. The aryl-chlorine bond could potentially undergo homolytic cleavage under certain radical conditions, although this is generally difficult. The carbonyl group can be attacked by radicals, or radical intermediates can be generated at the α-position to the carbonyls. However, without specific experimental data, these pathways remain speculative and are based on the general reactivity of aromatic ketones and aryl halides.

Theoretical and Computational Investigations of Ethyl 3 Chloro 5 Fluorobenzoylformate

Electronic Structure and Molecular Properties (Calculated from First Principles)

First-principles calculations, based on quantum mechanics, provide a powerful tool for understanding the intrinsic electronic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can be used to calculate a wide range of molecular descriptors without the need for empirical parameters. numberanalytics.comfiveable.me

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other chemical species. sapub.org

For Ethyl 3-chloro-5-fluorobenzoylformate, FMO analysis would reveal the regions of the molecule most likely to act as an electron donor (nucleophile) and an electron acceptor (electrophile). The HOMO is associated with the ability to donate electrons, so regions with high HOMO density are susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, and regions with high LUMO density are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijarset.com

| Parameter | Significance | Theoretical Prediction for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. | The HOMO would likely be localized on the more electron-rich parts of the molecule, such as the benzoyl group and the oxygen atoms of the ester. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. | The LUMO would be expected to be distributed over the electron-deficient regions, such as the carbonyl carbons and the aromatic ring influenced by the electron-withdrawing chloro and fluoro substituents. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | The presence of electron-withdrawing groups (chloro and fluoro) would likely lower the energy of both the HOMO and LUMO, and the magnitude of the gap would determine its overall reactivity. |

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, calculated from the total electron density. deeporigin.comucsb.edu It is a valuable tool for understanding intermolecular interactions, particularly non-covalent interactions, and for predicting the sites of electrophilic and nucleophilic attack. numberanalytics.comchemrxiv.org

In an ESP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electron density and are attractive to electrophiles. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are attractive to nucleophiles. chemrxiv.org

For this compound, an ESP map would likely show:

Negative Potential: Concentrated around the oxygen atoms of the carbonyl and ester groups due to their high electronegativity and lone pairs of electrons.

Positive Potential: Located around the hydrogen atoms and potentially on the carbon atoms attached to the electronegative chlorine and fluorine atoms. The halogen atoms themselves can exhibit a phenomenon known as a "sigma-hole," where a region of positive potential exists on the outermost portion of the halogen atom, making it a potential halogen bond donor.

Aromatic Ring: The π-system of the benzene (B151609) ring would have a region of negative potential above and below the plane of the ring, while the periphery would be influenced by the electron-withdrawing substituents. ucsb.edu

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. researchgate.netacs.org These descriptors provide a more quantitative picture than a purely qualitative FMO analysis. researchgate.net

| Quantum Chemical Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Global Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution; related to the HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. ijarset.com |

These descriptors would provide a comprehensive profile of the reactivity of this compound, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure of a molecule is not static, and its flexibility can have a significant impact on its properties and reactivity. Conformational analysis aims to identify the stable conformations (low-energy structures) of a molecule and the energy barriers between them. drugdesign.orgnih.gov

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.comuni-muenchen.de It involves systematically changing one or more internal coordinates, such as a dihedral angle, and calculating the energy at each step while optimizing the rest of the molecular geometry. researchgate.net

For this compound, key torsional degrees of freedom to investigate would include:

Rotation around the C-C bond connecting the benzoyl group and the ester functionality.

Rotation around the C-O bond of the ester group.

By performing PES scans for these rotations, one could identify the global minimum energy conformation and any local minima, as well as the transition states that separate them. This information is crucial for understanding the molecule's preferred shape and the energetic cost of conformational changes.

The conformational preferences of this compound would be influenced by a variety of weak intramolecular interactions. researchgate.net These interactions, though individually weak, can collectively have a significant impact on the molecule's three-dimensional structure.

Halogen Bonding: The chlorine and fluorine atoms on the benzene ring could potentially form intramolecular halogen bonds. nih.gov A halogen bond is a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. In this molecule, the carbonyl oxygen could act as a Lewis base, and an intramolecular C-Cl···O=C or C-F···O=C interaction could stabilize certain conformations.

Lone Pair-π Interactions: A lone pair-π interaction involves an electron-rich lone pair and an electron-deficient π-system. rsc.org It is also possible that the lone pairs on the oxygen atoms of the ester group could interact with the π-system of the substituted benzene ring, influencing the orientation of the ester group relative to the ring. acs.org

Computational methods can be used to identify and quantify these interactions. For example, the Quantum Theory of Atoms in Molecules (QTAIM) can be used to find bond critical points, which are indicators of such interactions. nih.gov Understanding these subtle forces is essential for a complete picture of the conformational landscape of this compound.

No Theoretical and Computational Data Found for this compound

Extensive searches for scholarly and scientific literature concerning theoretical and computational investigations of the chemical compound This compound have yielded no specific research findings. Consequently, the detailed article requested, focusing on quantum chemical calculations, reaction mechanisms, structure-reactivity relationships, and other computational aspects of this particular molecule, cannot be generated at this time due to a lack of available data.

The inquiry for information encompassed several key areas of computational chemistry, including:

Reaction Mechanism Elucidation: No studies were identified that characterized transition states, calculated activation energies, or explored catalytic cycles and reaction intermediates specifically for the synthesis or transformation of this compound.

Solvent Effects: There is no available research detailing the use of implicit or explicit solvation models in computational studies of this compound.

Structure-Reactivity and Structure-Property Relationships: No theoretical basis for the structure-reactivity or structure-property relationships, including Quantitative Structure-Reactivity Relationships (QSRR) for its analogues, could be found in the existing scientific literature.

While general principles of computational chemistry and quantum chemical calculations are well-established, their specific application to "this compound" has not been documented in accessible research. Therefore, the creation of an accurate and informative article adhering to the requested outline is not feasible.

Structure-Reactivity and Structure-Property Relationships (Theoretical Basis)

Prediction of Spectroscopic Features from First Principles

The theoretical prediction of spectroscopic features from first principles, or ab initio quantum chemical methods, provides a powerful tool for the structural elucidation and characterization of molecules such as this compound. These computational methods, particularly Density Functional Theory (DFT), allow for the calculation of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. rsc.org

The process begins with the in silico construction of the molecule's three-dimensional structure. This structure is then optimized to find its lowest energy conformation using a selected level of theory and basis set, such as B3LYP/6-311++G(d,p). rsc.org Once the optimized geometry is obtained, further calculations can be performed to predict the spectroscopic data.

For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants for each nucleus. uncw.edu These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can aid in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei within the molecule.

Infrared spectroscopy predictions involve the calculation of the vibrational frequencies corresponding to the different normal modes of the molecule. sapub.org These frequencies are derived from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. The predicted IR spectrum, with its characteristic vibrational bands for functional groups like the carbonyl (C=O) and carbon-halogen (C-Cl, C-F) bonds, can be compared with experimental data to confirm the molecular structure. spectroscopyonline.comspectroscopyonline.com

The prediction of UV-Vis absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net This method calculates the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. rsc.org The results provide the wavelengths of maximum absorption (λmax), which can be correlated with the electronic structure of the molecule, such as π → π* and n → π* transitions associated with the benzoylformate chromophore.

The following tables present hypothetical yet plausible predicted spectroscopic data for this compound, based on the principles of computational chemistry and typical values for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Ethyl-CH₃) | 1.42 | C (Ethyl-CH₃) | 14.1 |

| H (Ethyl-CH₂) | 4.45 | C (Ethyl-CH₂) | 63.2 |

| H (Aromatic) | 7.8 - 8.2 | C (Aromatic-C-Cl) | 135.5 |

| C (Aromatic-C-F) | 163.0 (d, ¹JCF ≈ 250 Hz) | ||

| C (Aromatic-CH) | 118.0 - 130.0 | ||

| C (Benzoyl-C=O) | 185.0 | ||

| C (Ester-C=O) | 162.0 |

Table 2: Predicted Major Infrared (IR) Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| Benzoyl C=O Stretch | ~1735 |

| Ester C=O Stretch | ~1690 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch | 1300 - 1100 |

| C-F Stretch | ~1250 |

| C-Cl Stretch | ~750 |

Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm) for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π | ~260 |

| n → π | ~330 |

Computational Design of Analogues of this compound with Tuned Reactivity Profiles

Computational chemistry offers a powerful platform for the rational design of analogues of a lead compound like this compound with tailored reactivity profiles. By systematically modifying the molecular structure in silico and evaluating the resulting changes in electronic and steric properties, it is possible to predict how these modifications will influence the compound's reactivity towards a specific biological target or in a chemical reaction.

One common approach is to use the existing molecule as a scaffold and introduce various substituents at different positions. nih.gov For this compound, the aromatic ring is a prime target for modification. The chlorine and fluorine atoms, as well as the unsubstituted positions on the ring, can be replaced with other functional groups to modulate the electronic properties of the benzoylformate core. For instance, introducing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) can alter the electrophilicity of the carbonyl carbons, thereby tuning the molecule's susceptibility to nucleophilic attack. rsc.org

Structure-activity relationships (SAR) can be established by calculating various molecular descriptors for a library of designed analogues. These descriptors can include:

Electronic Properties: Frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can provide insights into the regions of the molecule that are most likely to interact with other molecules and participate in chemical reactions. rsc.org A lower LUMO energy, for example, would suggest increased electrophilicity and potentially higher reactivity towards nucleophiles.

Steric Properties: Molecular volume, surface area, and specific conformational preferences can be calculated to assess how the size and shape of the analogues might influence their ability to fit into an enzyme's active site or approach a reactant in a desired orientation. nih.gov

Lipophilicity: The partition coefficient (logP) can be computationally estimated to predict the hydrophobicity of the analogues, which is a critical factor in their pharmacokinetic properties if they are being designed as potential drugs.

The following table illustrates a hypothetical computational design study where the goal is to tune the electrophilicity of the benzoyl carbonyl carbon.

Table 4: Computationally Designed Analogues of this compound and their Predicted Reactivity Descriptors

| Analogue | Substituent at C5 | Predicted LUMO Energy (eV) | Predicted Charge on Benzoyl Carbonyl Carbon | Predicted Reactivity Trend |

| 1 (Parent) | -F | -2.5 | +0.45 | Baseline |

| 2 | -H | -2.3 | +0.42 | Less Reactive |

| 3 | -OCH₃ | -2.1 | +0.40 | Significantly Less Reactive |

| 4 | -CN | -2.9 | +0.50 | More Reactive |

| 5 | -NO₂ | -3.2 | +0.55 | Significantly More Reactive |

By analyzing such data, researchers can prioritize the synthesis of analogues that are predicted to have the most desirable reactivity profiles, thereby streamlining the drug discovery or catalyst development process. This computational pre-screening can significantly reduce the time and resources required for experimental studies.

Ethyl 3 Chloro 5 Fluorobenzoylformate As a Strategic Building Block in Advanced Organic Synthesis

Precursor to Complex Organic Scaffolds

The combination of a reactive carbonyl group and a functionalized aromatic ring in Ethyl 3-chloro-5-fluorobenzoylformate provides a platform for the construction of intricate molecular architectures.

Synthesis of Substituted α-Hydroxy Esters and Carboxylic Acids

The α-keto group in this compound is susceptible to reduction, leading to the formation of α-hydroxy esters. These transformations can be achieved using various reducing agents, with the choice of reagent influencing the reaction's efficiency and selectivity.

Reduction of the α-Keto Group:

| Reagent | Expected Product | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH4) | Ethyl 2-(3-chloro-5-fluorophenyl)-2-hydroxyacetate | Mild, alcoholic solvent |

| Lithium aluminum hydride (LiAlH4) | 2-(3-chloro-5-fluorophenyl)ethane-1,2-diol | Strong, anhydrous ether |

This table presents expected outcomes based on the general reactivity of α-ketoesters.

Furthermore, the ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding α-keto carboxylic acid, which can then be further transformed. Subsequent reduction of this α-keto acid would provide the α-hydroxy carboxylic acid.

Formation of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The dicarbonyl nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. Condensation reactions with binucleophiles are a common strategy to construct these ring systems.

Examples of Potential Heterocycle Synthesis:

| Binucleophile | Resulting Heterocycle |

| Hydrazine (B178648) derivatives | Pyridazinone derivatives |

| Amidines | Imidazole derivatives |

| o-Phenylenediamine | Quinoxaline derivatives |

| 2-Aminothiophenol | Benzothiazine derivatives |

This table illustrates potential heterocyclic syntheses based on established reactions of α-ketoesters.

Intermediates for Fluorine-Containing Aromatic Compounds with Diverse Substitution Patterns

The chloro and fluoro substituents on the benzene (B151609) ring of this compound can be modified through various aromatic substitution reactions. The electron-withdrawing nature of the benzoylformate group directs incoming electrophiles to the ortho and para positions relative to the ester group. However, the existing halogen substituents will also influence the regioselectivity of such reactions.

Moreover, the halogen atoms can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Chiral Auxiliary or Substrate in Asymmetric Synthesis

The prochiral ketone in this compound is an ideal site for asymmetric transformations, enabling the synthesis of enantiomerically enriched products.

Diastereoselective Transformations

While no specific examples involving this compound are readily available, the general principles of diastereoselective synthesis can be applied. By introducing a chiral auxiliary to the molecule, it is possible to control the stereochemical outcome of subsequent reactions. For instance, reaction with a chiral amine could form a chiral imine, which would then undergo diastereoselective nucleophilic addition.

Enantioselective Reductions and Nucleophilic Additions

The enantioselective reduction of the α-keto group is a powerful method for producing chiral α-hydroxy esters. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Potential Asymmetric Reductions:

| Catalyst/Reagent System | Expected Outcome |

| Chiral borane (B79455) reagents (e.g., (R)- or (S)-CBS catalyst) | Enantiomerically enriched Ethyl 2-(3-chloro-5-fluorophenyl)-2-hydroxyacetate |

| Asymmetric transfer hydrogenation (e.g., Ru- or Rh-based catalysts) | High enantiomeric excess of the corresponding α-hydroxy ester |

This table outlines potential asymmetric reductions based on known methodologies for α-ketoesters.

Similarly, the enantioselective addition of nucleophiles, such as organometallic reagents or cyanide, to the α-keto group can be facilitated by chiral catalysts to produce chiral tertiary alcohols or cyanohydrins with high enantiopurity.

Role in Cascade Reactions and Complex Molecule Assembly

Information regarding the utility of this compound as a reactant or intermediate in cascade or one-pot reactions for the synthesis of complex molecular architectures is not available in the reviewed literature. Cascade reactions, which involve a sequence of intramolecular transformations, rely on substrates with specific functionalities that can trigger and sustain the reaction sequence. While the α-ketoester and the substituted aromatic ring of this compound offer potential reactive sites, no published studies have demonstrated their specific application in this context.

Similarly, its role as a key building block in the convergent or linear assembly of complex natural products or other intricate molecular structures has not been documented.

Application in the Synthesis of Specialty Chemicals and Advanced Materials Precursors

There is no available research detailing the use of this compound in the synthesis of the advanced materials precursors specified below.

The potential for this compound to act as a monomer in polymerization reactions has not been explored in the available literature. For a compound to serve as a monomer, it typically needs to possess at least two reactive functional groups that can engage in chain-growth or step-growth polymerization. While the ester and keto groups, or the aromatic ring, could theoretically be functionalized for this purpose, no studies have reported the synthesis of polymers derived from this specific compound.

The synthesis of liquid crystals or dyes often requires molecules with specific structural characteristics, such as rigid, calamitic (rod-like) or discotic (disc-like) shapes for liquid crystals, and extended conjugated π-systems for dyes. There is no information in the scientific literature to suggest that this compound is used as a precursor or intermediate in the synthesis of molecules with these properties.

Challenges, Limitations, and Future Research Directions for Ethyl 3 Chloro 5 Fluorobenzoylformate

Development of More Sustainable and Cost-Effective Synthetic Methodologies for its Preparation

Currently, there are no established, optimized synthetic routes specifically for Ethyl 3-chloro-5-fluorobenzoylformate in peer-reviewed literature. The development of such methods is the first critical step. Future research should focus on:

Green Chemistry Approaches: Moving beyond traditional synthesis, the application of green chemistry principles would be a significant advancement. This could involve using less hazardous solvents, reducing energy consumption, and minimizing waste. Exploring catalytic methods, such as those using earth-abundant metals, could offer more sustainable alternatives to stoichiometric reagents.

Cost-Effectiveness: For any compound to be synthetically useful, its preparation must be economically viable. Future studies should investigate the use of readily available and inexpensive starting materials. For instance, starting from 3-chloro-5-fluorobenzoic acid, which is commercially available, could be a logical starting point.

| Potential Synthetic Strategy | Starting Materials | Key Transformation | Sustainability Goal |

| Friedel-Crafts Acylation | 1-Chloro-3-fluorobenzene (B165101), Ethyl oxalyl chloride | Lewis acid catalysis | Investigating recyclable catalysts |

| Oxidation of an α-hydroxy ester | Ethyl 2-(3-chloro-5-fluorophenyl)-2-hydroxyacetate | Selective oxidation | Use of environmentally benign oxidants |

| Esterification | 3-Chloro-5-fluorobenzoylformic acid, Ethanol (B145695) | Acid catalysis | Exploring solid acid catalysts |

Discovery of Novel and Unprecedented Reactivity Patterns for the Compound

The unique electronic properties conferred by the chloro and fluoro substituents on the aromatic ring, combined with the α-keto ester functionality, suggest that this compound could exhibit novel reactivity. Future research in this area could explore:

Reactions at the Carbonyl Groups: The two carbonyl groups are expected to be the primary sites of reactivity. Investigations into nucleophilic addition reactions, reductions, and condensations could reveal unique reactivity patterns influenced by the halogen substituents.

Cross-Coupling Reactions: The presence of a halogenated aromatic ring opens up possibilities for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce further complexity and build larger molecular architectures.

Photochemical Reactivity: The conjugated system of the benzoylformate moiety suggests potential for interesting photochemical transformations, which remains a completely unexplored area for this compound.

Advanced Mechanistic Investigations to Fully Elucidate Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of new transformations. For this compound, future work should include:

Kinetic Studies: Determining reaction rates and orders with respect to reactants and catalysts can provide valuable insights into the rate-determining steps of a reaction.

In Situ Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Integration of Computational Chemistry for Predictive Synthesis and Reactivity Outcomes

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. For this compound, computational studies could:

Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility and selectivity of potential transformations. This can help to guide experimental work and avoid unproductive research avenues.

Understand Electronic Structure: Computational methods can provide a detailed picture of the electron distribution within the molecule, helping to explain its reactivity and spectroscopic properties.

Simulate Spectroscopic Data: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of the compound and its reaction products.

| Computational Approach | Objective | Potential Insights |

| Density Functional Theory (DFT) | Model reaction pathways | Predict activation energies and transition state geometries |